molecular formula C10H14FNO B13597928 1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol

1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol

Cat. No.: B13597928
M. Wt: 183.22 g/mol
InChI Key: HNVZECBANPGTHF-UHFFFAOYSA-N
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Description

1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14FNO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the alpha position. This can be achieved using reagents like sodium borohydride and hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine. Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), PCC.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of amides or secondary amines.

Scientific Research Applications

1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol
  • 1-Amino-2-(5-chloro-2-methylphenyl)propan-2-ol
  • 1-Amino-2-(5-bromo-2-methylphenyl)propan-2-ol

Uniqueness

1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-amino-2-(5-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-7-3-4-8(11)5-9(7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3

InChI Key

HNVZECBANPGTHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)(CN)O

Origin of Product

United States

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